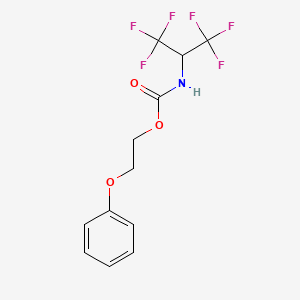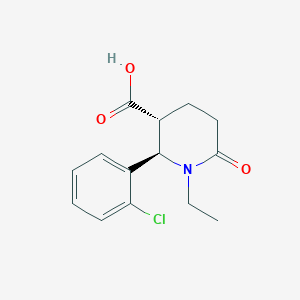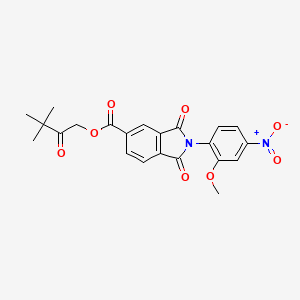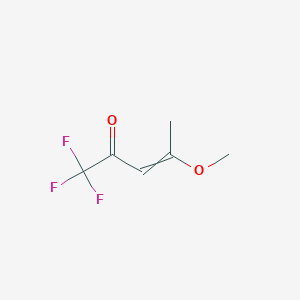![molecular formula C12H11F6NO2 B15151795 N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B15151795.png)
N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is a fluorinated organic compound notable for its unique structure, which incorporates a benzyl ether moiety and hexafluoropropane
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available hexafluoroacetone and benzyl alcohol.
Step-by-Step Synthesis: : The benzyl ether is formed by reacting benzyl alcohol with hexafluoroacetone under basic conditions, such as using sodium hydride. Subsequent acetamidation is achieved by introducing acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: : The industrial synthesis of this compound involves similar routes but optimized for scale, often including solvent-less reactions and continuous flow techniques to improve yield and efficiency.
Types of Reactions
Oxidation: : The benzyl ether moiety can be oxidized to corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction: : Reduction processes can target the carbonyl groups, converting them into respective alcohols or amines.
Substitution: : The fluoro groups make the compound a candidate for nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK).
Major Products: : Products vary depending on the reaction pathway but typically include various derivatives such as benzyl alcohol derivatives, benzoic acids, and substituted hexafluoropropane compounds.
科学的研究の応用
Chemistry: : Used as a precursor in the synthesis of other fluorinated organic compounds, which are often valuable in materials science for their stability and resistance to degradation. Biology and Medicine : The compound’s unique structural features make it a candidate for drug design, particularly in creating bioactive molecules that target specific enzymes or receptors. Industry : Employed in the development of fluoropolymer materials, which are critical in creating non-stick, corrosion-resistant coatings.
作用機序
The mechanism of action of N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide can involve various molecular pathways depending on its application. In medicinal chemistry, it might act on molecular targets such as enzymes or receptors, altering their function through binding interactions facilitated by the benzyl and fluorinated moieties.
Similar Compounds
N-(2-(benzyloxy)-1,1,1,2-tetrafluoroethyl)acetamide
N-(2-(benzyloxy)-1,1,1,3,3-pentafluoropropan-2-yl)acetamide
Uniqueness: : this compound stands out due to its hexafluoropropane group, which enhances its chemical stability and reactivity profile compared to compounds with fewer fluorine atoms.
This compound's synthesis, reactions, and applications reveal its potential and versatility, which can be exploited across multiple domains of scientific research.
特性
分子式 |
C12H11F6NO2 |
|---|---|
分子量 |
315.21 g/mol |
IUPAC名 |
N-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C12H11F6NO2/c1-8(20)19-10(11(13,14)15,12(16,17)18)21-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,19,20) |
InChIキー |
UODJBPUSMTVGNA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(hexylsulfinyl)methyl]-](/img/structure/B15151712.png)

![N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B15151729.png)
![N-(2,6-diethylphenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B15151737.png)
![Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate](/img/structure/B15151751.png)
![N-(5-chloro-2-methylphenyl)-2-{[4,4,6-trimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151761.png)
![butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15151766.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B15151768.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B15151773.png)



![1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium](/img/structure/B15151801.png)

